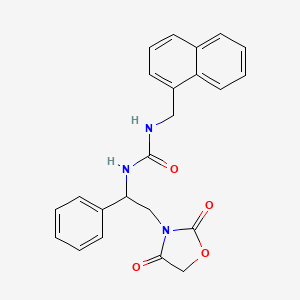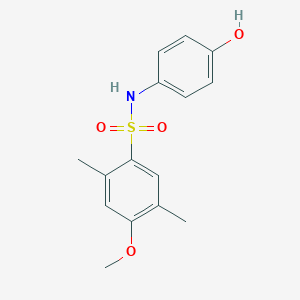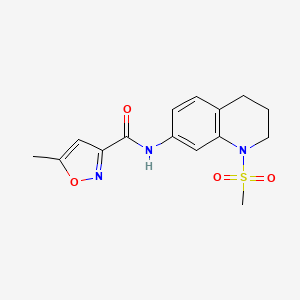![molecular formula C25H28N4O4S2 B2451281 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533892-73-8](/img/structure/B2451281.png)
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The compound’s mechanism involves disrupting cellular processes critical for cancer cell survival and proliferation.
Herbicidal Activity
The compound has been explored for its herbicidal properties, particularly in inhibiting the biosynthesis of plant pigments. This leads to a bleaching effect on weeds, making it a potential candidate for developing new herbicides . Its structure-activity relationship (SAR) studies have shown that specific substitutions on the benzoyl moiety enhance its herbicidal activity.
Nonlinear Optical (NLO) Materials
In the field of photonics, this compound has been investigated for its nonlinear optical properties. Organic NLO materials like this one are crucial for developing advanced optical signal-processing devices. The compound’s structure allows for significant second-order nonlinear optical effects, making it suitable for applications in telecommunications and information processing .
Anti-inflammatory Agents
Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties. These derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes the compound a potential candidate for developing new anti-inflammatory drugs .
Antimicrobial Agents
The compound has also been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents. Its mechanism involves disrupting the cell membrane integrity of the pathogens .
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. By inhibiting specific enzymes, the compound can modulate metabolic processes, making it useful in studying enzyme functions and developing enzyme-targeted therapies .
Neuroprotective Agents
Research has suggested that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases. This makes it a potential candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases .
Drug Delivery Systems
The compound’s unique chemical structure allows it to be used in drug delivery systems. It can be conjugated with various drugs to enhance their solubility, stability, and bioavailability. This application is particularly useful in developing targeted drug delivery systems for cancer and other diseases .
properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-26-24(31)22-20-13-14-28(2)16-21(20)34-25(22)27-23(30)18-9-11-19(12-10-18)35(32,33)29(3)15-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOGUMMSXBRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

![N-(2-Chlorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2451203.png)


![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2451219.png)
